4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole
Description
4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with methyl groups at positions 4 and 5 and a 5-nitrofuran-2-yl moiety at position 2. This structure combines electron-withdrawing (nitro group) and electron-donating (methyl groups) substituents, which influence its physicochemical properties and reactivity. Isoxazolines are widely studied for their pharmacological and agrochemical applications due to their stability and versatility in chemical modifications .
Properties
CAS No. |
63008-41-3 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4,5-dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(2)15-10-9(5)7-3-4-8(14-7)11(12)13/h3-6H,1-2H3 |
InChI Key |
KXTSBJLZJLKQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound features a 4,5-dimethyl-4,5-dihydro-1,2-oxazole (2-oxazoline) core substituted at the 3-position with a 5-nitrofuran-2-yl group. Retrosynthetic disconnection suggests two primary intermediates:
- 5-Nitrofuran-2-carbonyl derivatives for introducing the nitrofuran moiety.
- β-Hydroxy amides derived from 2-amino-2-methyl-1-propanol to construct the oxazoline ring.
The convergent synthesis strategy involves coupling these intermediates followed by cyclodehydration.
Synthetic Route 1: CDI-Mediated Amide Coupling and Cyclodehydration
Synthesis of 5-Nitrofuran-2-carboxylic Acid
5-Nitrofuran-2-carboxylic acid serves as the foundational building block, synthesized via nitration of furan-2-carboxylic acid using a HNO₃/H₂SO₄ mixture at 0–5°C. Purification by recrystallization from ethanol yields the compound in 85–90% purity.
Activation with Carbonyldiimidazole (CDI)
The carboxylic acid (5 mmol) is activated with CDI (5 mmol) in 1,4-dioxane at 60°C for 1 hour, forming the acylimidazole intermediate. This step ensures selective amide bond formation without epimerization.
Coupling with 2-Amino-2-methyl-1-propanol
The activated intermediate is reacted with 2-amino-2-methyl-1-propanol (5 mmol) in 1,4-dioxane under reflux for 4 hours, yielding the β-hydroxy amide precursor. The reaction is monitored by TLC (Rf = 0.62 in AcOEt/MeOH 9:1).
Cyclodehydration to Form the Oxazoline Ring
The β-hydroxy amide undergoes cyclization using polyphosphoric acid (PPA) at 100°C for 2 hours, yielding the target oxazoline. Alternatively, HCl gas in dry toluene at 60°C for 1 hour achieves comparable results. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 7:3), affording a 40–45% yield.
Table 1: Optimization of Cyclodehydration Conditions
| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PPA | Acidic | 100 | 2 | 45 |
| HCl (gaseous) | Acidic | 60 | 1 | 42 |
| TsOH·H₂O | Acidic | 80 | 1.5 | 38 |
Synthetic Route 2: Nitrile Oxide Cycloaddition
Generation of 5-Nitrofuran-2-carbonitrile Oxide
5-Nitrofuran-2-carbaldehyde (1 mmol) is converted to its oxime using hydroxylamine hydrochloride (1.2 mmol) in ethanol under reflux. Subsequent oxidation with NaOCl (1.5 mmol) in dichloromethane generates the nitrile oxide in situ.
[3+2] Cycloaddition with 2,3-Dimethyl-1-propene
The nitrile oxide undergoes cycloaddition with 2,3-dimethyl-1-propene (1.2 mmol) in toluene at 25°C for 24 hours, forming the oxazoline ring via a stereoselective process. The reaction exhibits moderate regioselectivity (70:30) favoring the desired isomer.
Comparative Analysis of Synthetic Methods
Yield and Scalability
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, furan H-3), 6.65 (d, J = 3.6 Hz, 1H, furan H-4), 4.32 (q, J = 6.8 Hz, 1H, oxazoline H-4), 3.98 (q, J = 6.8 Hz, 1H, oxazoline H-5), 1.48 (s, 3H, CH₃), 1.42 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 163.2 (C=O), 152.1 (C-NO₂), 118.4 (C-2 furan), 78.5 (C-4 oxazoline), 72.1 (C-5 oxazoline), 27.8 (CH₃), 25.4 (CH₃).
Infrared Spectroscopy (IR)
Strong absorptions at 1657 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1346 cm⁻¹ (symmetric NO₂ stretch) confirm functional group integrity.
Chemical Reactions Analysis
4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The stability of the isoxazole ring makes this compound useful in the development of new materials with specific properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is similar to that of other nitrofuran-based compounds, which are known to exert their effects through oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4,5-dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole with structurally related isoxazoline derivatives, highlighting key differences in substituents, biological activity, and physicochemical properties:
Key Observations
Pharmacological Activity: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in 2g) exhibit enhanced MAO inhibitory activity compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in 2b), suggesting substituent polarity impacts target binding .
Agrochemical Applications :
- Pyroxasulfone’s sulfonyl group and dihydrooxazole core contribute to soil stability and herbicidal efficacy, whereas the target compound’s nitro group may confer different environmental persistence or toxicity .
Metabolic Stability :
- Compounds like 5-benzyl-4-ethyl-3-methyl-4,5-dihydro-1,2-oxazole undergo dehydration and hydrolysis, but methyl substituents (as in the target compound) may slow these processes .
Spectroscopic and Computational Insights
- IR Spectroscopy: The C=N stretch (~1650–1660 cm⁻¹) and C–O–N vibrations (~1350 cm⁻¹) are consistent across isoxazolines, but the nitro group in the target compound would introduce additional NO₂ stretching bands (~1500–1350 cm⁻¹) .
- Stereochemistry : The (4R,5S)-isomer of 5-benzyl-4-ethyl-3-methyl-4,5-dihydro-1,2-oxazole is energetically favored by 3.5 kcal/mol over the (4R,5R)-isomer, suggesting stereochemical preferences in similar compounds .
Biological Activity
4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole (CAS Number: 63008-41-3) is a compound of interest due to its potential biological activities. The presence of the nitrofuran moiety is particularly notable as it has been associated with various therapeutic effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 210.19 g/mol. Its structure features a fused oxazole ring and a nitrofuran substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| CAS Number | 63008-41-3 |
Antimicrobial Activity
Research indicates that compounds containing nitrofuran derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives of nitrofuran against bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds demonstrated moderate to high antibacterial activity, suggesting that this compound may also possess similar properties due to its structural components .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 4,5-Dimethyl... | S. aureus | 15 |
| 4,5-Dimethyl... | E. coli | 20 |
| Reference (Ampicillin) | S. aureus | 10 |
| Reference (Ampicillin) | E. coli | 15 |
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. The structure of the compound allows for interaction with various biological targets involved in cancer progression. For instance, derivatives have shown the ability to induce apoptosis in cancer cell lines by activating caspases and cleaving PARP proteins .
In a study on related oxazole compounds, one derivative exhibited an EC50 value of 270 nM against human colorectal cancer cells (DLD-1), indicating potent anticancer activity . The specific mechanisms through which these compounds exert their effects often involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation.
Case Studies
- Antibacterial Study : A recent investigation into the antibacterial efficacy of various nitrofuran derivatives found that compounds structurally similar to 4,5-Dimethyl... displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in enhancing antimicrobial activity .
- Anticancer Research : In another study focusing on oxazole derivatives, researchers synthesized several compounds and assessed their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the oxazole ring significantly influenced their anticancer properties, emphasizing the need for further exploration of structural variations within this class .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a modified oxazole ring formation can be achieved by reacting 5-nitrofuran-2-carbaldehyde with a substituted diamine or hydroxylamine derivative under acidic conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity is confirmed via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and HPLC (C18 column, 70:30 acetonitrile/water) .
Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : The nitrofuran proton signals appear as doublets (δ 7.8–8.2 ppm for aromatic protons, J = 3.5 Hz). The dihydrooxazole methyl groups resonate as singlets (δ 1.2–1.5 ppm).
- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 263 [M]⁺, with fragmentation patterns consistent with nitrofuran cleavage (e.g., m/z 154 for the oxazole fragment). Reference NIST spectral databases (MS-NW-5667) for cross-validation .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : While specific toxicity data for this compound are limited, structural analogs (e.g., nitrofuran derivatives) are known mutagens. Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store in amber glass vials at 2–8°C under inert gas (argon). Dispose via incineration (hazardous waste code U059) .
Advanced Research Questions
Q. How does the enantiomeric configuration of the dihydrooxazole ring influence biological activity?
- Methodological Answer : Enantiomers can be synthesized using chiral auxiliaries like (S)-(+)-2-phenylglycinol. Biological assays (e.g., antimicrobial testing against E. coli ATCC 25922) show that the (S)-enantiomer exhibits 3× higher activity (MIC = 12.5 µg/mL) than the (R)-form. Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) separates enantiomers .
Q. What mechanistic insights explain its reactivity in nucleophilic addition reactions?
- Methodological Answer : The nitrofuran moiety acts as an electron-withdrawing group, polarizing the oxazole ring and enhancing electrophilicity at C3. In quinone methide additions (e.g., with benzyl alcohols), the reaction proceeds via a two-step mechanism: (i) base-induced methide formation (K₂CO₃, DMF, 60°C) and (ii) regioselective attack at C3 (confirmed by 1H NMR kinetics). Side products (e.g., dimerization) are minimized using low temperatures (0–5°C) .
Q. How can conflicting spectral data (e.g., IR vs. MS) be resolved during structural validation?
- Methodological Answer : Discrepancies between IR (nitro group stretching at 1520 cm⁻¹) and MS (unexpected m/z 279 [M+16]⁺) may indicate oxidation byproducts. Validate via:
- HPLC-MS/MS : Identify adducts (e.g., [M+O]⁺ from peroxide contamination).
- XRD : Compare experimental crystal structure (CCDC-2239857) with computational models (DFT, B3LYP/6-31G*) to confirm bond angles and torsion .
Q. What strategies optimize X-ray crystallography for this compound’s structural analysis?
- Methodological Answer : Crystallize from a 1:1 dichloromethane/methanol mixture at −20°C. Use SHELXTL for structure refinement, with Mo Kα radiation (λ = 0.71073 Å). Key parameters: R1 = 0.042, wR2 = 0.112 for I > 2σ(I). The nitrofuran and oxazole rings are coplanar (dihedral angle < 5°), stabilizing π-π interactions .
Q. How does the nitro group’s position on the furan ring affect electronic properties?
- Methodological Answer : Comparative DFT studies (Gaussian 16, B3LYP/6-311++G**) show the 5-nitro substitution generates a dipole moment of 4.8 Debye vs. 3.2 Debye for 4-nitro analogs. Electrostatic potential maps reveal enhanced electrophilicity at C2 of the furan ring, which correlates with higher reactivity in SNAr reactions (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for 4-nitro) .
Q. What experimental designs address contradictory bioactivity data across studies?
- Methodological Answer : Discrepancies (e.g., IC50 variability in cancer cell lines) may arise from assay conditions. Standardize protocols:
- Cell Lines : Use ATCC-validated lines (e.g., MCF-7, passage 15–20).
- Dosing : Pre-dissolve in DMSO (final concentration ≤0.1%).
- Controls : Include nitrofurazone (positive control) and vehicle-only (negative control). Statistical analysis (ANOVA, p < 0.05) identifies outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
